molecular formula C7H5N3O2S B2715087 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1251923-32-6

2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2715087
CAS RN: 1251923-32-6
M. Wt: 195.2
InChI Key: QHWMNASLGCGQNK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitumor Potential

Research conducted by Andreani et al. (1983) utilized imidazo[2,1‐b]thiazole‐5‐carboxylic acids as starting materials to synthesize derivatives for antitumor testing. Although the compounds did not show significant antitumor activity under the conditions employed, this study underscores the exploration of such compounds in the development of potential antitumor agents (Andreani et al., 1983).

Angiotensin II Receptor Antagonism

Yanagisawa et al. (1996) synthesized a series of imidazole-5-carboxylic acids with various substituents and evaluated their activities as angiotensin II (AII) receptor antagonists. The study identified compounds with potent inhibitory effects on the AII-induced pressor response, highlighting the therapeutic potential of such derivatives in hypertension management (Yanagisawa et al., 1996).

Corrosion Inhibition

Srivastava et al. (2017) investigated the corrosion inhibition efficiency of novel amino acids-based imidazolium zwitterions on mild steel. The study demonstrated that these compounds significantly inhibit corrosion, with one of the synthesized inhibitors showing a maximum inhibition efficiency of 96.08% at a low concentration. The research provides insights into the application of imidazole derivatives as eco-friendly corrosion inhibitors (Srivastava et al., 2017).

Antibacterial and Antifungal Activities

Atta et al. (2011) synthesized novel imidazo[2,1-b]-1,3,4-thiadiazoles by reacting 2-aryl-2H-1,2,3-triazole-4-carboxylic acids with thiosemicarbazide. Some of these compounds exhibited slight to moderate antibacterial and antifungal activities against various microorganisms, suggesting their potential as lead compounds for developing new antimicrobial agents (Atta et al., 2011).

Metal-Organic Frameworks (MOFs)

Guo et al. (2013) utilized imidazole-based multi-carboxylate ligands to construct a series of coordination polymers with different metals. These MOFs exhibited diverse architectures and demonstrated the versatile coordination abilities of imidazole-based ligands in constructing functional materials for potential applications in gas storage, separation, and catalysis (Guo et al., 2013).

properties

IUPAC Name

2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-7(12)5-2-13-6(10-5)4-1-8-3-9-4/h1-3H,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWMNASLGCGQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid

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